![molecular formula C16H14N2O4S B2983580 N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 325766-98-1](/img/structure/B2983580.png)
N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
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Overview
Description
“N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide” is a chemical compound that is part of the benzothiazole family . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Antitumor Activity
N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their potential antitumor activity. Studies have shown considerable anticancer activity against some cancer cell lines. For instance, a study by Yurttaş et al. (2015) synthesized derivatives bearing different heterocyclic ring systems and evaluated their antitumor activity in vitro against various human tumor cell lines, identifying compounds with significant anticancer activity (Yurttaş, Tay, & Demirayak, 2015).
Analgesic Activity
Research has also focused on the analgesic properties of acetamide derivatives. Kaplancıklı et al. (2012) synthesized some acetamide derivatives and investigated their potential analgesic activities using various tests. The study found that these compounds significantly decreased acetic acid-induced writhing responses and increased pain tolerance in other tests (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).
Photovoltaic Efficiency and Ligand-Protein Interactions
Some studies have explored the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. For example, Mary et al. (2020) synthesized and studied the vibrational spectra, electronic properties, photochemical, and thermochemical modeling of benzothiazolinone acetamide analogs, indicating their potential use in dye-sensitized solar cells and as photosensitizers (Mary et al., 2020).
Antimicrobial Activity
The antimicrobial properties of N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide derivatives have also been a subject of research. Rezki (2016) synthesized and characterized a series of 1,2,3-triazoles tethering bioactive benzothiazole nucleus and evaluated them for antimicrobial activity, showing promising results against various bacterial and fungal strains (Rezki, 2016).
Kinase Inhibitory and Anticancer Activities
Additionally, these compounds have been investigated for their kinase inhibitory and anticancer activities. Fallah-Tafti et al. (2011) synthesized thiazolyl N-benzyl-substituted acetamide derivatives and evaluated them for Src kinase inhibitory activities, finding compounds that exhibited inhibition of c-Src kinase and cell proliferation in various cancer cell lines (Fallah-Tafti et al., 2011).
Biological Evaluation and Computational Studies
Furthermore, Gull et al. (2016) synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities such as antioxidant, haemolytic, antibacterial, and urease inhibition. The compounds were found to have moderate to significant activities in these areas, with molecular docking studies providing insights into the mechanism of action (Gull et al., 2016).
Future Directions
The future directions for the research and development of “N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide” and similar benzothiazole derivatives could include further exploration of their biological activities and potential applications in medicine . Additionally, the development of new synthetic methods for these compounds could also be a focus of future research .
properties
IUPAC Name |
N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(17-10-12-6-2-1-3-7-12)11-18-16(20)13-8-4-5-9-14(13)23(18,21)22/h1-9H,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMGEJMZXGVLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49728131 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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